2-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13ClN2O. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 2-chloro-N’-[(E)-(4-{(E)-[(2-chlorobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
GPZQXRFPBIYCMQ-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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